molecular formula C7H11ClN2O2 B1336393 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride CAS No. 1052530-15-0

3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

Cat. No. B1336393
M. Wt: 190.63 g/mol
InChI Key: DWFGKOZPPTVIJT-UHFFFAOYSA-N
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Description

The compound of interest, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which are structurally related to the compound , involves the use of a MCF-7 CYP26A1 microsomal assay . Another related compound, 3-(Imidazol-1-yl)propane-1,2-diol, was synthesized through alternative pathways such as hydrolysis, the Wagner reaction, and the reaction of glycidol with imidazole . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride to ensure its correct synthesis and to understand its structural properties.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, 3-(2-imidazolidinylidene)- and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones react with methyl propiolate to afford adducts via syn-addition and can be cyclized to form imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines . These reactions demonstrate the reactivity of imidazole-containing compounds and suggest that 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the chiroptical properties of (-)-(S)-2-chloro-3-(5-imidazolyl)propanol were studied through optical rotatory dispersion and circular dichroism spectra . These properties are essential for understanding the behavior of the compound in biological systems and could be relevant for the analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride.

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties . Here are some general applications of imidazole-containing compounds:

  • Pharmaceuticals

    • Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Chemical Synthesis

    • Imidazole has become an important synthon in the development of new drugs .
    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFGKOZPPTVIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride

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